![molecular formula C26H23N3O2S2 B2742551 2-((3-(3,5-二甲基苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫)-N-(萘-1-基)乙酰胺 CAS No. 877653-34-4](/img/structure/B2742551.png)

2-((3-(3,5-二甲基苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫)-N-(萘-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

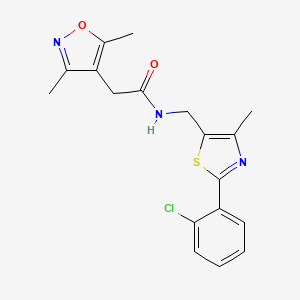

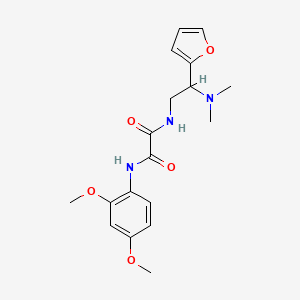

The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . This group is attached to a naphthalen-1-yl group via an acetamide linkage. The molecule also contains a 3,5-dimethylphenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl ring and the naphthalen-1-yl group would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the thieno[3,2-d]pyrimidin-2-yl ring could influence the compound’s electronic properties .科学研究应用

结构分析和晶体工程

对类似化合物的研究集中在了解其晶体结构,这对设计具有特定性质的材料至关重要。例如,对(二氨基嘧啶-2-基)硫代乙酰胺衍生物的研究阐明了分子取向和氢键如何影响晶体堆积和稳定性,从而为针对特定应用定制材料提供了见解(Subasri 等,2017)。

合成方法

已经为相关化合物开发了创新的合成方法,展示了这些分子在有机合成中的多功能性。不对称合成和微波辅助反应等技术已被探索用于提高化学转化的效率和选择性,生成在包括药物和材料科学在内的各个领域具有潜在用途的化合物(Bringmann 等,2003)。

抗菌和抗氧化活性

一些研究探索了衍生物的抗菌和抗氧化特性,表明它们作为先导化合物开发新疗法的潜力。这些分子的设计,结合特定的官能团和结构基序,对于赋予重要的生物活性至关重要,突出了它们在药物化学中的适用性(Taha,2012)。

材料科学应用

研究还深入到新材料的开发,例如源自这些化合物的聚合物和金属配位的配体。这些材料表现出独特的特性,包括在有机溶剂中的溶解性、热稳定性和特定的电子特性,使其适用于电子、涂料以及复杂材料系统中的部件(Chung & Hsiao,2008)。

未来方向

作用机制

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

The compound acts as an inhibitor of the EZH2 enzyme . By binding to the active site of the enzyme, it prevents the methylation of histone proteins, thereby disrupting gene silencing. This leads to the reactivation of genes that were previously silenced by EZH2 .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to the re-expression of genes that regulate cell growth and differentiation .

Result of Action

The compound exhibits antiproliferative activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .

属性

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S2/c1-16-12-17(2)14-19(13-16)29-25(31)24-22(10-11-32-24)28-26(29)33-15-23(30)27-21-9-5-7-18-6-3-4-8-20(18)21/h3-9,12-14H,10-11,15H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSPOEZOTYACQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)

![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)

![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)

![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)